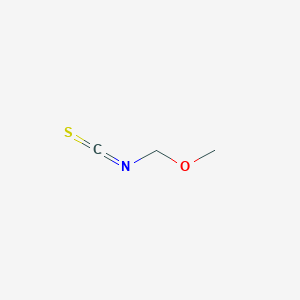

Methoxymethyl isothiocyanate

Overview

Description

Methoxymethyl isothiocyanate (MMITC) is an organic compound with a molecular formula of C4H7NO2S. It is a colorless to pale yellow liquid with a pungent odor and is soluble in water. It is a derivative of isothiocyanate and is used in a variety of scientific applications and experiments. MMITC is a useful reagent for the synthesis of a wide range of compounds, including aryl sulfonamides, thioamides, and thioethers. It is also used in the synthesis of peptide analogs and as a catalyst in organic reactions.

Scientific Research Applications

Pharmaceutical Applications : A methodology was developed for determining glutathione using pre-columnar derivatization of 4-methoxy-2-nitrophenyl-isothiocyanate by RP HPLC. This allows for quantitative content estimation in pharmaceutical medical forms (Алексеева et al., 2018).

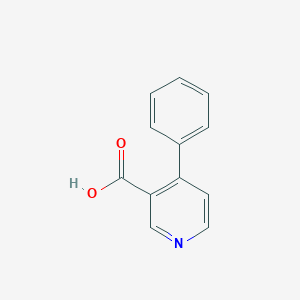

Chemical Synthesis : A new approach for the synthesis and aromatization of 5-substituted 6-(methylthio)-2-methoxy-2,3-dihydropyridines was presented, enabling the production of 2-(methylthio)-3-pyridinol (Nedolya et al., 2002).

Cancer Research : Isothiocyanates have shown potential in cancer prevention. A study developed a method to rapidly identify protein targets of chemopreventive isothiocyanates, aiding in understanding their cancer preventive effects (Fu et al., 2013).

Pyrolysis Products : Methoxy isothiocyanate, a pyrolysis product of N-methoxydithiocarbamic acid, can be oligomerized to trithiolanes and tetrathianes (Bech et al., 1999).

Disease Mitigation : Isothiocyanates from cruciferous vegetables are being explored for their potential in preventing and treating various diseases like cancer and autism (Palliyaguru et al., 2018).

Soil Fumigation : Methyl isothiocyanate (MET-Na) through surface drip irrigation systems has been shown to effectively dissipate MITC fumigant in sandy loam soil (Nelson et al., 2013).

Antibacterial Activity : Isothiocyanates from cruciferous plants have strong antibacterial activity against methicillin-resistant Staphylococcus aureus, with benzyl-isothiocyanate being notably effective (Dias et al., 2014).

Antifungal Activity : p-Nitrophenyl isothiocyanate has shown efficient antifungicidal activity against Rhizoctonia solani and Erwinia carotovora, suggesting its use as an alternative to traditional synthetic fungicides (Tang et al., 2018).

Mechanism of Action

Target of Action

Methoxymethyl isothiocyanate (MMITC) is an organic compound with the molecular formula C3H5NOS Isothiocyanates, a group to which mmitc belongs, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

Isothiocyanates, in general, are known for their high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This suggests that MMITC may interact with its targets through covalent bonding, leading to changes in the target’s function.

Biochemical Pathways

Isothiocyanates affect multiple biochemical pathways. They are known to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, induce cell cycle arrest and apoptosis, affect heat shock proteins, and inhibit angiogenesis and metastasis

Result of Action

Given the known effects of isothiocyanates, it can be inferred that mmitc may have antimicrobial, anti-inflammatory, and anticancer effects .

Biochemical Analysis

Biochemical Properties

Isothiocyanates, a group of compounds to which Methoxymethyl isothiocyanate belongs, are known to interact with various enzymes, proteins, and other biomolecules . They can modulate a large number of cancer-related targets or pathways including inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Cellular Effects

For instance, they have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They inhibit cell growth in a dose-dependent manner and modulate metastasis-related genes .

Molecular Mechanism

A study on the reaction of the methoxymethyl radical with nitrogen dioxide provides some insights into its potential molecular mechanisms

Temporal Effects in Laboratory Settings

Isothiocyanates have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types .

Metabolic Pathways

Isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Properties

IUPAC Name |

isothiocyanato(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c1-5-2-4-3-6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHVODLGSMJMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173679 | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19900-84-6 | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19900-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

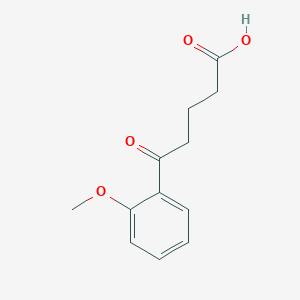

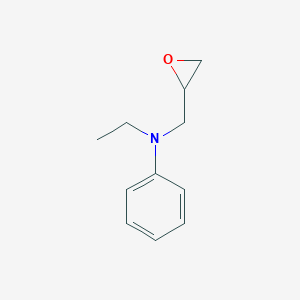

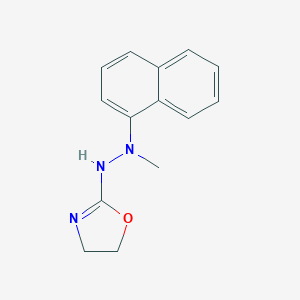

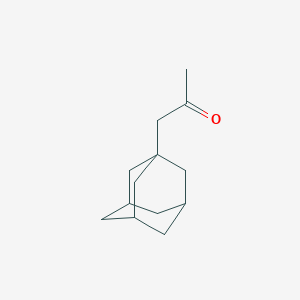

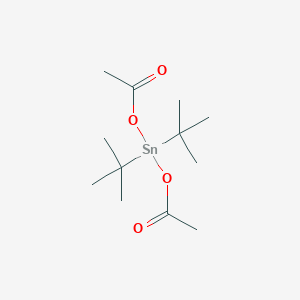

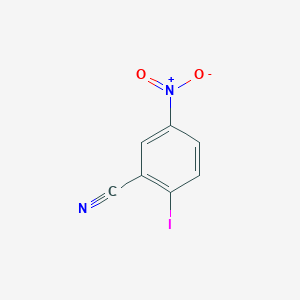

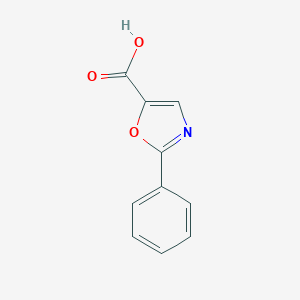

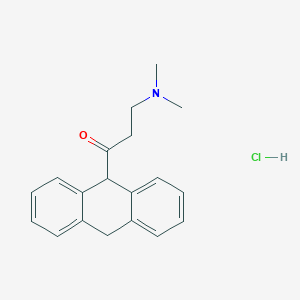

Feasible Synthetic Routes

Q1: What are the typical reactions of Methoxymethyl isothiocyanate with lithiated alkoxyallenes?

A1: this compound reacts with lithiated alkoxyallenes to form various heterocyclic compounds. For instance, reaction with α-lithiated 1-(1-ethoxyethoxy)allene leads to the formation of 5-(1-ethoxyethoxy)-2,3-dihydropyridines and 3-(1-ethoxyethoxy)pyridines [, ]. In another example, reaction with 1,3-dilithio-2-propynylbenzene unexpectedly yields 3-methylsulfanyl-2-phenyl-2-cyclobutenone [, ].

Q2: Can this compound be used to synthesize 1,3-thiazoles?

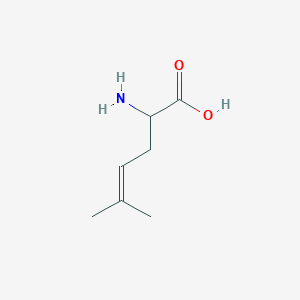

A2: Yes, this compound can be used to synthesize 5-ethynyl-2-vinyl- and 2,5-divinyl-1,3-thiazoles []. This reaction involves treating 2-aza-1,3,5-trienes, specifically methyl N-[2-alkoxy-1-(prop-2-ynylsulfanyl)buta-1,3-dienyl]- and methyl N-[1-(allylsulfanyl)-2-alkoxybuta-1,3-dienyl]iminoformates (derived from lithiated alkoxyallenes, this compound, and propargyl or allyl bromide), with a strong base like potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa).

Q3: What is the proposed mechanism for 1,3-thiazole formation from 2-aza-1,3,5-trienes and this compound?

A3: The proposed mechanism involves α-deprotonation of the substituent on the sulfur atom (SCH2 group) of the 2-aza-1,3,5-triene intermediate by the strong base. This is followed by intramolecular [, ]-cyclization at the imine group and subsequent aromatization with the elimination of methanol [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)